4-(6-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine
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Overview
Description
4-(6-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine is a complex organic compound that features a morpholine ring, a piperazine ring, and a pyridazine ring, each substituted with various functional groups. This compound is of interest due to its potential pharmacological properties and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, which is then reacted with a pyridazine derivative under specific conditions to form the desired compound. Common reagents used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and bases like potassium carbonate .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(6-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative .
Scientific Research Applications
4-(6-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antifungal and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(6-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it might inhibit the growth of fungal cells by interfering with their cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
- {(3S,5R)-5-(2,4-Difluorophenyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]tetrahydrofuran-3-yl}methyl 4-methylbenzenesulfonate
- N- [4- [1- [ (2,6-Difluorophenyl)methyl]-5- [ (dimethyloxidoamino)methyl]-1,2,3,4-tetrahydro-3- (6-methoxy-3-pyridazinyl)-2,4-dioxothieno [2,3-d]pyrimidin-6-yl]phenyl]-N′-methoxyurea
Uniqueness
4-(6-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its difluorophenyl and piperazine moieties are particularly noteworthy for their potential pharmacological activities.
Properties
Molecular Formula |
C19H23F2N5O |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
4-[6-[4-[(2,5-difluorophenyl)methyl]piperazin-1-yl]pyridazin-3-yl]morpholine |
InChI |
InChI=1S/C19H23F2N5O/c20-16-1-2-17(21)15(13-16)14-24-5-7-25(8-6-24)18-3-4-19(23-22-18)26-9-11-27-12-10-26/h1-4,13H,5-12,14H2 |
InChI Key |
IUIICZZCIVGRQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC(=C2)F)F)C3=NN=C(C=C3)N4CCOCC4 |
Origin of Product |
United States |
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